Cas no 1178727-02-0 (2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one)

2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopropyl and ethyl-methyl substituents, contribute to its stability and reactivity, making it a valuable intermediate in heterocyclic synthesis. The compound’s rigid framework may enhance binding affinity in target interactions, particularly in enzyme inhibition studies. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel bioactive molecules. Suitable for use in medicinal chemistry, this compound offers a versatile scaffold for exploring structure-activity relationships in drug discovery and optimization.
2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one structure
1178727-02-0 structure
Product name:2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
CAS No:1178727-02-0
MF:C10H14N2O
MW:178.230962276459
CID:5734265

2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropyl-5-ethyl-6-methyl-pyrimidin-4-ol
    • 4(3H)-Pyrimidinone, 2-cyclopropyl-5-ethyl-6-methyl-
    • 2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
    • 2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4(3H)-one
    • Inchi: 1S/C10H14N2O/c1-3-8-6(2)11-9(7-4-5-7)12-10(8)13/h7H,3-5H2,1-2H3,(H,11,12,13)
    • InChI Key: LKTDCKOYDVFAMJ-UHFFFAOYSA-N
    • SMILES: C1(C2CC2)=NC(C)=C(CC)C(=O)N1

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 280.3±23.0 °C(Predicted)
  • pka: 9.95±0.50(Predicted)

2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C199531-1g
2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
1178727-02-0
1g
$ 730.00 2022-04-01
TRC
C199531-500mg
2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
1178727-02-0
500mg
$ 475.00 2022-04-01
TRC
C199531-100mg
2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
1178727-02-0
100mg
$ 115.00 2022-04-01

2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Related Literature

Additional information on 2-Cyclopropyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one

2-Cyclopropyl-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One: A Comprehensive Overview

The compound 2-Cyclopropyl-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One (CAS No: 1178727-02-0) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse applications in drug discovery and materials science. The molecule's unique structure, characterized by a dihydropyrimidine ring system with substituents at positions 2, 5, and 6, makes it a subject of interest for researchers exploring its synthetic routes, biological activities, and structural properties.

Recent advancements in synthetic methodologies have enabled the efficient construction of dihydropyrimidinones like 2-Cyclopropyl-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One. These methods often involve multi-component reactions or catalytic processes that allow for precise control over the substitution patterns on the heterocyclic ring. For instance, studies have demonstrated the use of transition metal catalysts to facilitate the formation of the dihydropyrimidine core, which is critical for the compound's stability and reactivity.

The cyclopropyl group attached at position 2 of the molecule introduces strain into the structure, which can significantly influence its electronic properties and reactivity. This strain is known to enhance certain types of chemical reactivity, making the compound a promising candidate for applications in catalysis or as a building block in organic synthesis. Additionally, the ethyl and methyl substituents at positions 5 and 6, respectively, contribute to the molecule's hydrophobicity and steric profile, which are essential factors in determining its pharmacokinetic properties.

From a biological standpoint, dihydropyrimidinones have been implicated in various pharmacological activities. Recent research has focused on their potential as kinase inhibitors or modulators of other enzyme systems. For example, studies have shown that certain dihydropyrimidinones can inhibit key enzymes involved in cellular signaling pathways, making them attractive targets for drug development against conditions such as cancer or inflammatory diseases.

The synthesis of 2-Cyclopropyl-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One typically involves a combination of nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized these processes to achieve high yields and selectivity. For instance, the use of microwave-assisted synthesis has been reported to accelerate reaction times while maintaining product purity.

In terms of applications, this compound holds promise in both therapeutic and non-therapeutic contexts. Its role as a potential drug candidate is supported by its ability to modulate specific biological targets. Furthermore, its structural versatility makes it a valuable intermediate in the synthesis of more complex molecules or materials with tailored properties.

Recent studies have also explored the environmental impact of compounds like 2-Cyclopropyl-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One, particularly in relation to their biodegradability and toxicity profiles. Understanding these aspects is crucial for ensuring sustainable practices in chemical manufacturing and use.

In conclusion, 2-Cyclopropyl-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One (CAS No: 1178727-02-) represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research into its synthesis, properties, and applications, this compound continues to be a focal point for innovation across multiple disciplines within chemistry and pharmacology.

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